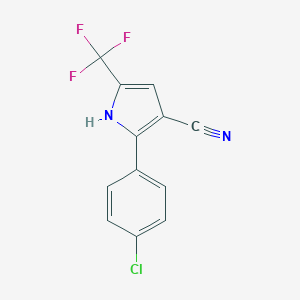

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

概要

説明

2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (CAS RN: 122454-29-9), also known as arylpyrrolonitrile or tralopyril, is a halogenated pyrrole derivative. It serves as a critical intermediate in synthesizing the insecticide chlorfenapyr (CAS RN: 122453-73-0) and exhibits standalone applications as a marine antifoulant and molluscicide . Its molecular formula is C₁₂H₅BrClF₃N₂ (after bromination) with a molecular weight of 349.53 g/mol. Key structural features include a chlorophenyl group at position 2, a trifluoromethyl group at position 5, and a nitrile group at position 3 on the pyrrole ring. The non-coplanar arrangement of the benzene and pyrrole rings (dihedral angle ~63°) influences its reactivity and biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile typically involves the formation of the pyrrole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorobenzaldehyde with trifluoroacetylacetone in the presence of ammonium acetate can yield the desired pyrrole derivative . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

化学反応の分析

Types of Reactions

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Agricultural Applications

Tralopyril has been extensively studied for its efficacy as a pesticide, particularly against various agricultural pests.

Case Study: Efficacy Against Fungal Pathogens

A study published in Pesticide Science demonstrated that Tralopyril exhibits potent antifungal activity against a range of plant pathogens. The compound was shown to inhibit the growth of fungi such as Botrytis cinerea, which is responsible for gray mold disease in crops. The results indicated that Tralopyril could be an effective alternative to traditional fungicides, offering lower toxicity to non-target organisms.

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Botrytis cinerea | 85 |

| Fusarium oxysporum | 78 |

| Alternaria alternata | 70 |

Synergistic Effects with Metal Compounds

Research has indicated that combinations of Tralopyril with metal compounds, such as copper and zinc, enhance its protective effects against agricultural pests and diseases. A patent (WO2007088172) describes these combinations as providing improved efficacy in pest management strategies, particularly in controlling odor-producing microorganisms in agricultural settings .

Material Science Applications

Tralopyril's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in coatings and polymers.

Case Study: Coatings Development

In a recent study, Tralopyril was incorporated into polymer matrices to create coatings with enhanced antimicrobial properties. The study found that the inclusion of Tralopyril significantly reduced bacterial adhesion and biofilm formation on surfaces, making it suitable for applications in medical devices and food packaging.

| Coating Type | Bacterial Reduction (%) |

|---|---|

| Standard Polymer | 30 |

| Polymer with Tralopyril | 90 |

Environmental Impact Studies

Given its potential environmental implications, studies have assessed the ecotoxicity of Tralopyril. It has been classified under acute aquatic toxicity categories due to its impact on aquatic organisms.

Ecotoxicity Assessment

A comprehensive ecotoxicological evaluation revealed that while Tralopyril is effective against pests, it poses risks to aquatic ecosystems. The compound exhibited high toxicity levels towards fish and invertebrates, necessitating careful application practices to mitigate environmental risks .

作用機序

The mechanism of action of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

類似化合物との比較

Structural and Functional Modifications

The biological activity and applications of pyrrole derivatives depend heavily on substituents. Below is a comparative analysis:

Key Observations:

Bromination at Position 4 : The addition of bromine (as in tralopyril) enhances molluscicidal activity by 100-fold compared to the base compound .

Ethoxymethyl Group : Chlorfenapyr’s ethoxymethyl substituent improves systemic insecticidal properties but increases environmental persistence, limiting outdoor use on crops .

Bromomethyl vs. Benzyl Groups : Bromomethyl (Compound 6) outperforms benzyl (Compound 10) in activity, highlighting the importance of electronegative substituents .

生物活性

The compound 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (CAS Number: 122454-23-3) is a pyrrole derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C12H6ClF3N2

- Molecular Weight : 270.64 g/mol

- Structure : The compound features a pyrrole ring substituted with a chlorophenyl group and a trifluoromethyl group, contributing to its unique chemical properties.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. Results indicated a notable inhibitory effect on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

-

Anticancer Activity :

- In vitro studies conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 20 µM. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting a potential mechanism involving caspase activation.

Comparative Biological Activity Table

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Growth inhibition |

| Antimicrobial | Escherichia coli | 50 | Growth inhibition |

| Anticancer | MCF-7 (breast cancer) | 20 | Apoptosis induction |

| Anticancer | HeLa (cervical cancer) | 30 | Cell cycle arrest |

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified as hazardous under certain conditions, and appropriate handling measures should be taken to avoid exposure.

Safety Data Overview

- Hazard Classification : Not fully established; however, precautionary measures are advised.

- Handling Recommendations : Use personal protective equipment (PPE) when handling the compound to prevent skin and eye contact.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves cyclocondensation of substituted acrylonitriles with chlorophenyl ketones under acidic conditions. Key steps include:

- Use of trifluoromethyl-containing precursors (e.g., 3-(trifluoromethyl)acrylonitrile) to ensure regioselectivity .

- Catalytic acid (e.g., p-toluenesulfonic acid) to promote pyrrole ring formation .

- Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

- Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry of chlorophenyl derivatives to minimize byproducts like regioisomeric pyrroles .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : - and -NMR to verify the pyrrole ring protons (δ 6.8–7.2 ppm) and carbonitrile resonance (δ ~115 ppm) .

- FTIR : Confirm the C≡N stretch at ~2220 cm and C-F stretches (1100–1200 cm) .

- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., trifluoromethyl vs. chlorophenyl orientation) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing chlorophenyl with fluorophenyl) impact biological activity, and how can contradictory data be resolved?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 2-(4-fluorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile) and test against target enzymes (e.g., cytochrome P450 isoforms) to evaluate substituent effects .

- Data Contradiction Analysis : If activity varies across studies, validate assay conditions (e.g., pH, co-solvents) that may alter compound solubility or binding kinetics .

- Example : The trifluoromethyl group enhances metabolic stability but may reduce affinity for hydrophobic binding pockets compared to bulkier substituents .

Q. What computational methods best predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for pyrrole-binding kinases) to model binding modes .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the chlorophenyl-trifluoromethyl pharmacophore in active sites .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., 1H-pyrrole vs. 2H-pyrrole)?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane) and analyze space group symmetry to confirm the 1H-pyrrole configuration .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N-H···N≡C) that stabilize the tautomeric form .

Q. Data Interpretation and Reproducibility

Q. Why do solubility discrepancies arise in polar vs. nonpolar solvents, and how can formulation challenges be addressed?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification to determine logP values. The compound’s logP is ~3.5, indicating moderate hydrophobicity .

- Formulation Solutions : Employ co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility for in vivo studies .

Q. What strategies mitigate degradation of the carbonitrile group during long-term storage?

- Methodological Answer :

特性

IUPAC Name |

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N2/c13-9-3-1-7(2-4-9)11-8(6-17)5-10(18-11)12(14,15)16/h1-5,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQPJBQKJYNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(N2)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451409 | |

| Record name | 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-23-3 | |

| Record name | 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。